molecular formula C13H10ClN5O5 B14951109 2-chloro-5-(5-{(E)-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

2-chloro-5-(5-{(E)-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B14951109
M. Wt: 351.70 g/mol
InChI Key: LZJBKCBKMYNOLU-OMCISZLKSA-N
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Description

2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with a unique structure that combines a chlorinated benzoic acid moiety with a nitrocarbamimidoyl-substituted furan ring

Preparation Methods

The synthesis of 2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Furan Ring Formation: Construction of the furan ring through cyclization reactions.

    Hydrazinylidene Substitution: Introduction of the hydrazinylidene group through condensation reactions.

    Final Assembly: Coupling of the furan ring with the chlorinated benzoic acid derivative to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The hydrazinylidene group can participate in condensation reactions to form new compounds.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as luminescence or conductivity.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular mechanisms and pathways.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrocarbamimidoyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan and benzoic acid moieties provide additional binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid include:

    2-chloro-5-nitrobenzoic acid: A simpler compound with similar structural features but lacking the furan and hydrazinylidene groups.

    5-nitro-2-furancarboxylic acid: Contains the furan ring and nitro group but lacks the chlorinated benzoic acid moiety.

    2-chloro-5-iodobenzhydrazide: Similar in structure but with an iodine atom instead of a nitrocarbamimidoyl group.

Properties

Molecular Formula

C13H10ClN5O5

Molecular Weight

351.70 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-[[(Z)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C13H10ClN5O5/c14-10-3-1-7(5-9(10)12(20)21)11-4-2-8(24-11)6-16-17-13(15)18-19(22)23/h1-6H,(H,20,21)(H3,15,17,18)/b16-6+

InChI Key

LZJBKCBKMYNOLU-OMCISZLKSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N)C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)C(=O)O)Cl

Origin of Product

United States

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